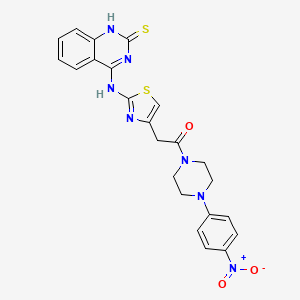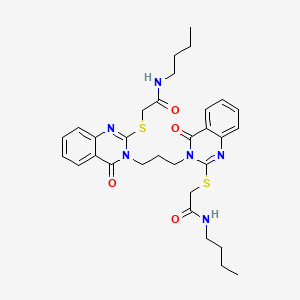![molecular formula C20H21N5O4 B11217283 5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 698379-27-0](/img/structure/B11217283.png)
5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by the presence of methoxy groups on both phenyl rings and a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in halogenated derivatives.
Scientific Research Applications
5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyridazines: These compounds share a similar core structure but differ in the substitution pattern on the phenyl rings.
Methoxyphenyl Derivatives: Compounds with methoxy groups on phenyl rings, but with different core structures.
Uniqueness
5-(3-METHOXYPHENYL)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
698379-27-0 |
|---|---|
Molecular Formula |
C20H21N5O4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21N5O4/c1-26-13-7-5-6-12(10-13)15-11-16(25-20(21-15)22-23-24-25)14-8-9-17(27-2)19(29-4)18(14)28-3/h5-11,16H,1-4H3,(H,21,22,24) |
InChI Key |
IKQQNSRSDNIKFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217201.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217217.png)
![1-(4-{4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11217218.png)
![6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11217228.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11217238.png)
![3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217245.png)

![N-(2-Fluorophenyl)-2-((2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B11217256.png)

![3-[(4-chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217268.png)
![7-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217271.png)
![2-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217286.png)
